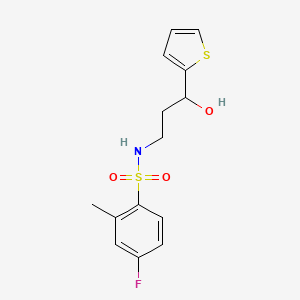

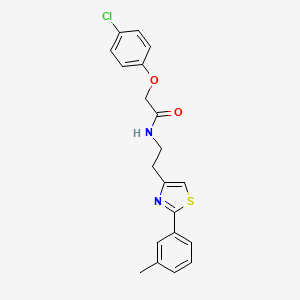

![molecular formula C13H19N3 B2826243 4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 866049-22-1](/img/structure/B2826243.png)

4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a chemical compound with the molecular formula C13H19N3 . It is a member of the pyrimidine class of compounds, which are aromatic heterocyclic organic compounds similar to pyridine and benzene .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopenta[d]pyrimidine core with a methyl group at the 4-position and a piperidino group at the 2-position . The cyclopenta[d]pyrimidine core is a fused ring system consisting of a pyrimidine ring fused to a cyclopentane ring .Applications De Recherche Scientifique

Synthesis and Structural Studies

The research on compounds structurally related to 4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine focuses on their synthesis, structural characteristics, and potential applications in various fields. For instance, Orozco et al. (2009) explored the synthesis and structural analysis of a salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine, revealing intricate hydrogen bonding patterns (Orozco, Insuasty, Cobo, & Glidewell, 2009). This study contributes to the understanding of molecular interactions and crystal engineering in pyrimidine derivatives.

Pharmacological Properties

Investigations into the pharmacological properties of pyrimidine derivatives have led to the identification of compounds with promising biological activities. Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines and identified their significant antiemetic and tranquilizing properties, highlighting the therapeutic potential of pyrimidine derivatives in various medical applications (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).

Molecular Interactions and DNA Binding

The interaction of pyrimidine derivatives with DNA has been a subject of interest for understanding their mechanism of action in therapeutic applications. Wilson et al. (1990) investigated the interaction of unfused aromatic systems containing terminal piperazino substituents with DNA, exploring their potential as amplifiers of anticancer activity through intercalation and groove-binding mechanisms (Wilson, Barton, Tanious, Kong, & Strekowski, 1990).

Corrosion Inhibition

In the field of materials science, the corrosion inhibition properties of piperidine derivatives have been studied to protect metals from degradation. Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to evaluate the inhibition efficiencies of piperidine derivatives on iron corrosion, demonstrating their potential in corrosion prevention strategies (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Orientations Futures

The future directions for research on “4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine” and related compounds could include further exploration of their potential as therapeutic agents, particularly as corticotropin-releasing factor 1 receptor antagonists . Additionally, more research could be done to fully elucidate their synthesis, chemical reactions, and physical and chemical properties.

Propriétés

IUPAC Name |

4-methyl-2-piperidin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-10-11-6-5-7-12(11)15-13(14-10)16-8-3-2-4-9-16/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBALSUCMJSIBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=NC(=N1)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

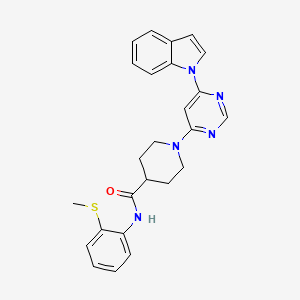

![2-(2-Fluorophenoxy)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2826164.png)

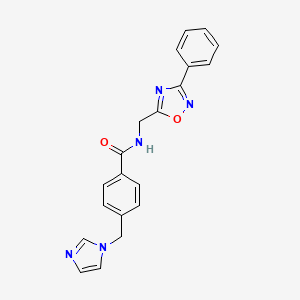

![1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2826165.png)

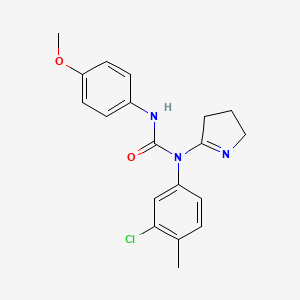

![2-methyl-3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2826167.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide hydrochloride](/img/structure/B2826168.png)

![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2826171.png)

![Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2826178.png)